Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate

Description

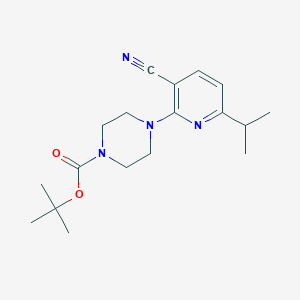

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at the 3-position and an isopropyl group at the 6-position, linked to a tetrahydropyrazine moiety protected by a tert-butyloxycarbonyl (Boc) group. The Boc group enhances stability during synthetic processes, making the compound a versatile intermediate in medicinal chemistry and drug development .

Properties

IUPAC Name |

tert-butyl 4-(3-cyano-6-propan-2-ylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-13(2)15-7-6-14(12-19)16(20-15)21-8-10-22(11-9-21)17(23)24-18(3,4)5/h6-7,13H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXALJQNKBADBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C#N)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction requires specific reagents and conditions to proceed effectively.

Common Reagents and Conditions: For oxidation reactions, common reagents might include oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions often require nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce amines.

Scientific Research Applications

The compound tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 1221792-09-1) has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by data tables and case studies.

Medicinal Chemistry

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate has shown potential as a pharmacological agent, particularly in the development of new therapeutic drugs targeting neurological disorders and cancer.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Agrochemicals

The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. Its pyridine and cyano groups may enhance biological activity against pests.

Case Study: Insecticidal Properties

Research conducted on various insect species revealed that the compound exhibited notable insecticidal activity, making it a candidate for further development in agricultural applications.

Material Science

In material science, tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate can be utilized in the synthesis of novel polymers and composites due to its unique functional groups.

Case Study: Polymer Development

A recent project focused on integrating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance characteristics compared to traditional polymers.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the desired biological or chemical outcomes.

Pathways Involved: The pathways involved in the mechanism of action may include signal transduction, enzyme inhibition, or receptor binding. Understanding these pathways is crucial for harnessing the compound's full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparison with analogs. Below is a detailed analysis:

Substituent Variations on the Pyridine Ring

2.1.1 tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate

- Key Differences : Replaces the isopropyl group with a phenyl ring at the 6-position.

- Electronic Effects: The aromatic phenyl group provides electron-withdrawing resonance effects, contrasting with the aliphatic isopropyl’s inductive electron-donating nature. Solubility: Reduced solubility in polar solvents compared to the isopropyl analog due to increased hydrophobicity .

2.1.2 tert-Butyl 4-(5-bromo-3-nitro-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate

- Key Differences: Features bromo (Br) and nitro (NO₂) substituents.

- Impact :

2.1.3 tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

- Key Differences : Chloro and nitro substituents at the 6- and 3-positions, respectively.

- Toxicity: Nitro groups may confer mutagenic risks, limiting therapeutic applications compared to the safer cyano-isopropyl combination .

Variations in the Heterocyclic Core

2.2.1 tert-Butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate

- Key Differences : Pyrazine ring replaces isopropyl, and the core is a 7-membered diazepane instead of a 6-membered piperazine.

- Electronic Effects: Pyrazine’s nitrogen atoms increase polarity, enhancing solubility and hydrogen-bonding capacity .

2.2.2 tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

- Key Differences : Aromatic amine substituent on the phenyl ring.

- Impact: Basicity: The amino group increases basicity, improving solubility in acidic environments. Reactivity: Susceptible to oxidation, unlike the stable cyano-isopropyl combination .

Functional Group Variations

2.3.1 tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate

- Key Differences : Hydroxymethyl (-CH₂OH) group on the phenyl ring.

- Impact :

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The target compound’s cyano group stabilizes the pyridine ring via electron withdrawal, while the isopropyl group provides steric shielding without excessive hydrophobicity .

- Biological Relevance: Analogs with amino or hydroxymethyl groups show improved solubility but reduced metabolic stability, highlighting the target’s optimized balance .

- Synthetic Utility : Bromo/nitro-substituted analogs are more reactive but less stable, underscoring the target’s suitability for long-term storage and stepwise synthesis .

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions:

- Temperature : Maintain 0–25°C to prevent side reactions (e.g., decomposition of the tert-butyl group) .

- Solvent Choice : Use polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility and reaction efficiency .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to protect moisture-sensitive intermediates .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : A multi-technique approach ensures structural validation and purity:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integrity (e.g., cyano, isopropyl, tert-butyl groups) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .

- HPLC : Quantify purity (>95%) and resolve stereoisomers using reverse-phase columns .

- Recrystallization : Purify crude products using solvent pairs like DCM/hexane to remove byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactions toward the 3-cyano or 6-isopropyl positions .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites and optimize reaction pathways .

- Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd) for selective cross-coupling at less hindered positions .

Q. How should researchers resolve contradictory data in receptor binding assays involving this compound?

- Methodological Answer : Discrepancies in binding affinity (e.g., IC variability) require orthogonal validation:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm target engagement .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

- X-ray Crystallography : Resolve 3D ligand-receptor interactions to identify steric clashes or conformational changes .

Q. What conditions are optimal for cleaving the tert-butyl protecting group without degrading the core structure?

- Methodological Answer : Deprotection requires acidic conditions:

- Trifluoroacetic Acid (TFA) : Use 20–50% TFA in DCM at 0–25°C for 2–4 hours, followed by neutralization with NaHCO .

- Monitoring : Confirm deprotection via TLC (disappearance of tert-butyl signals) and LC-MS to detect carboxylic acid intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Systematic SAR requires:

- Scaffold Diversification : Modify the pyridine (e.g., halogenation) and piperazine (e.g., alkylation) moieties to probe steric/electronic effects .

- Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase panels) or cellular viability assays (e.g., IC in cancer cell lines) .

- Data Clustering : Use principal component analysis (PCA) to correlate structural features with activity trends .

Q. What factors contribute to yield variability during scale-up synthesis, and how can they be mitigated?

- Methodological Answer : Yield drops at larger scales often stem from:

- Mixing Efficiency : Optimize stirring rates/reactor geometry to ensure homogeneity in exothermic steps .

- Thermal Gradients : Use jacketed reactors with precise temperature control (±2°C) to avoid hot spots .

- Intermediate Stability : Conduct stability studies (e.g., stress testing at 40°C/75% RH) to identify degradation-prone intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.